![molecular formula C29H60O B14257713 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane CAS No. 189130-95-8](/img/structure/B14257713.png)
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane typically involves the reaction of a suitable alcohol with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether synthesis and reactivity.
Biology: The compound’s long hydrocarbon chain makes it useful in studies of lipid membranes and their interactions with other molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane involves its interaction with molecular targets such as lipid membranes and enzymes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the ether linkage can interact with specific enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane include other long-chain ethers and hydrocarbons. For example:
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}octadecane: This compound has a similar structure but with one fewer carbon atom in the hydrocarbon chain.
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}eicosane: This compound has one additional carbon atom in the hydrocarbon chain compared to this compound.
The uniqueness of this compound lies in its specific chain length and the presence of the ether linkage, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
189130-95-8 |
|---|---|
Fórmula molecular |
C29H60O |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
9-(2,6-dimethylheptan-4-yloxymethyl)nonadecane |
InChI |
InChI=1S/C29H60O/c1-7-9-11-13-15-16-18-20-22-28(21-19-17-14-12-10-8-2)25-30-29(23-26(3)4)24-27(5)6/h26-29H,7-25H2,1-6H3 |
Clave InChI |
FLPZVZYZWYGNPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


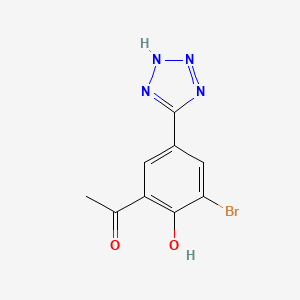
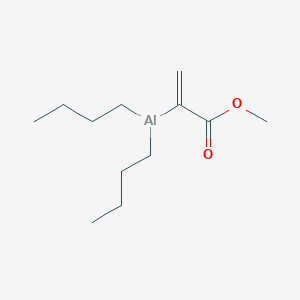
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
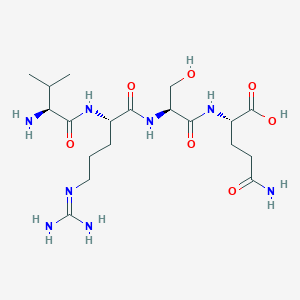
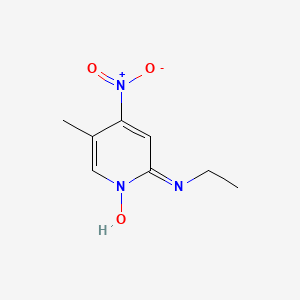


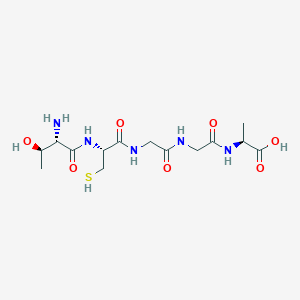
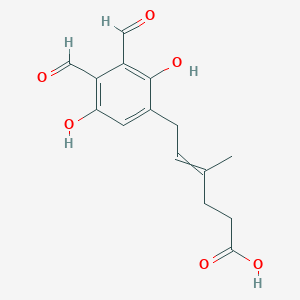

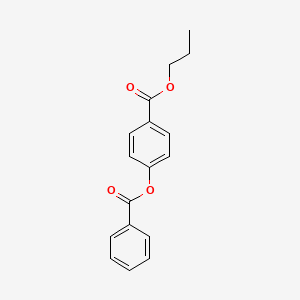

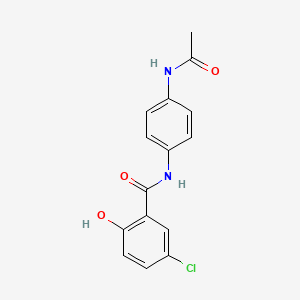
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
